molecular formula C23H25N3O3S B2791214 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide CAS No. 941000-16-4

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide

Katalognummer B2791214
CAS-Nummer: 941000-16-4
Molekulargewicht: 423.53
InChI-Schlüssel: YXQVWJJNZKDGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, also known as AZD3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in transporting lactate across the cell membrane, which is essential for cellular metabolism. AZD3965 has been extensively studied for its potential application in cancer therapy, as it selectively targets cancer cells that rely on glycolysis for energy production.

Wirkmechanismus

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide inhibits the function of MCT1, which is responsible for the transport of lactate across the cell membrane. By blocking this transport, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide disrupts the energy production pathway of cancer cells that rely on glycolysis. This leads to a decrease in ATP production, which ultimately results in cell death.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in ATP production and an increase in lactate accumulation. This metabolic shift ultimately results in cell death, as cancer cells are unable to maintain their energy requirements. Additionally, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy. However, one of the limitations of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide is its limited bioavailability, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, including the development of more potent and selective MCT1 inhibitors. Additionally, further studies are needed to understand the mechanisms underlying the selectivity of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide for cancer cells. Finally, clinical trials are needed to evaluate the efficacy and safety of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide in cancer patients.

Synthesemethoden

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide involves several steps, including the formation of the sulfonyl azide intermediate, followed by the reaction with the appropriate amine and subsequent cyclization to form the final product. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been studied extensively in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these models, 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been shown to selectively target cancer cells that rely on glycolysis for energy production, while sparing normal cells. This selectivity is due to the upregulation of MCT1 in cancer cells, which makes them more dependent on lactate transport for energy production.

Eigenschaften

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-yl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-17-9-10-18(15-22(17)30(28,29)26-13-4-2-3-5-14-26)23(27)25-21-8-6-7-19-16-24-12-11-20(19)21/h6-12,15-16H,2-5,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVWJJNZKDGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.